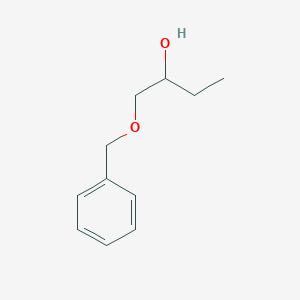

1-Benzyloxy-2-butanol

描述

Structure

3D Structure

属性

IUPAC Name |

1-phenylmethoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNXMTHJYVSJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933460 | |

| Record name | 1-(Benzyloxy)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14869-00-2 | |

| Record name | 1-(Benzyloxy)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Regioisomeric Analysis of Benzyloxy-Butanols

This technical guide provides a rigorous analysis of the structural, synthetic, and functional differences between 1-benzyloxy-2-butanol and 2-benzyloxy-1-butanol . It is designed for researchers requiring precise regiochemical control in organic synthesis and drug development.

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the differentiation between 1-benzyloxy-2-butanol and 2-benzyloxy-1-butanol is critical. These two molecules are regioisomers derived from the ring-opening of 1,2-epoxybutane. While they share the same molecular formula (

-

1-benzyloxy-2-butanol: Contains a secondary free hydroxyl group.

-

2-benzyloxy-1-butanol: Contains a primary free hydroxyl group.

This distinction dictates their utility as chiral building blocks—specifically, which oxygen atom is available for subsequent oxidation, esterification, or substitution.

Structural & Stereochemical Analysis

Both isomers possess a chiral center at the C2 position. The differentiation lies in the connectivity of the benzyl ether (

| Feature | 1-Benzyloxy-2-butanol | 2-Benzyloxy-1-butanol |

| Structure | ||

| Free Alcohol | Secondary ( | Primary ( |

| Ether Linkage | Primary ( | Secondary ( |

| Oxidation Product | Ketone (1-benzyloxy-2-butanone) | Aldehyde (2-benzyloxybutanal) |

| CAS (Generic) | 85483-97-2 (S-isomer) | Isomer specific (less common) |

Stereochemical Implications

Both molecules are typically synthesized from chiral 1,2-epoxybutane. The retention or inversion of configuration at C2 depends entirely on the synthesis mechanism (see Section 3).

-

1-benzyloxy-2-butanol: Synthesis via nucleophilic attack at C1 does not affect the stereocenter at C2. Retains absolute configuration of the epoxide.

-

2-benzyloxy-1-butanol: Synthesis via attack at C2 results in inversion (Walden inversion) if proceeding via pure

, or racemization if proceeding via

Synthetic Pathways & Regiocontrol[1][2][3]

The synthesis of these isomers is a classic study in regioselective epoxide ring-opening. The choice of catalyst (Acid vs. Base) inverts the regioselectivity.

Mechanism A: Base-Catalyzed (Synthesis of 1-benzyloxy-2-butanol)

Under basic conditions, the reaction follows an

-

Regioselectivity: >95:5 favoring the 1-substituted product.

-

Stereochemistry: Retention of configuration at C2.

Mechanism B: Acid-Catalyzed (Synthesis of 2-benzyloxy-1-butanol)

Under acidic conditions, the epoxide oxygen is protonated, weakening the C-O bonds. The reaction develops partial carbocation character. The nucleophile (

-

Regioselectivity: Typically 80:20 to 90:10 favoring the 2-substituted product (highly dependent on solvent and Lewis acid used).

-

Stereochemistry: Inversion at C2 (predominantly anti-addition).

Figure 1: Divergent synthesis pathways for benzyloxy-butanol isomers based on catalytic conditions.

Analytical Differentiation

Distinguishing these isomers requires precise analytical techniques. NMR spectroscopy and chemical oxidation tests are the most reliable methods.

Proton NMR ( NMR)

The chemical shift of the proton attached to the carbon bearing the free hydroxyl group is diagnostic.

| Proton Environment | 1-benzyloxy-2-butanol | 2-benzyloxy-1-butanol |

Key Diagnostic: In 1-benzyloxy-2-butanol , the methine proton is the most downfield signal (excluding aromatics). In 2-benzyloxy-1-butanol , the terminal methylene protons are the most downfield aliphatic signals.

Chemical Verification (Oxidation Test)

A rapid functional test involves treating a small aliquot with Jones reagent or Dess-Martin Periodinane.

-

1-benzyloxy-2-butanol

Ketone (Stable, distinct IR signal ~1715 -

2-benzyloxy-1-butanol

Aldehyde (Unstable, distinct NMR signal ~9.5-10.0 ppm)

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Benzyloxy-2-butanol

Objective: Synthesis via base-catalyzed ring opening.

-

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere. -

Reagents: Add Benzyl alcohol (1.2 equiv) and NaH (0.1 equiv, 60% dispersion in oil). Stir at

for 30 min to generate the alkoxide. -

Addition: Add 1,2-epoxybutane (1.0 equiv) dropwise via syringe pump to control exotherm.

-

Reaction: Heat to

for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Quench with saturated

. Extract with -

Purification: Flash chromatography on silica gel. The product elutes after the excess benzyl alcohol.

Protocol B: Synthesis of 2-Benzyloxy-1-butanol (Lewis Acid Method)

Objective: Synthesis via Lewis-acid catalyzed ring opening (Electronic control).

-

Setup: Flame-dry a 100 mL flask under Argon.

-

Catalyst: Dissolve

(5 mol%) in dry Toluene. -

Reactants: Add Benzyl alcohol (3.0 equiv).

-

Addition: Add 1,2-epoxybutane (1.0 equiv) slowly at room temperature.

-

Reaction: Stir for 12 hours. Note: Higher temperatures may degrade regioselectivity.

-

Purification: This reaction often yields a mixture (approx 85:15 ratio). Careful fractional distillation or HPLC is required to separate the minor 1-benzyloxy isomer.

References

-

Regioselectivity in Epoxide Ring Opening

- NMR Characterization of Butanol Isomers: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley, 7th Edition. (Standard Reference for Shift Increments).

-

Catalytic Methods for Epoxide Opening

-

Iranpoor, N., & Baltork, I. M. "Regioselective ring opening of epoxides with alcohols catalyzed by mild Lewis acids." Synthetic Communications, 1990, 20(18), 2789-2797.

-

-

Physical Properties & Safety Data

-

Sigma-Aldrich. "Safety Data Sheet: 1,2-Epoxybutane."

-

Sources

Physicochemical Characterization of Benzyloxy Butanol Isomers: A Technical Guide to Boiling Point and Refractive Index

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the absence of direct data for 1-benzyloxy-2-butanol, this guide will provide a comprehensive framework for its characterization. We will present the available data for its structural isomer, 4-benzyloxy-1-butanol, and discuss the theoretical considerations for predicting the properties of 1-benzyloxy-2-butanol based on isomeric trends. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the precise determination of boiling point and refractive index, empowering researchers to characterize this and other novel compounds with scientific rigor.

Physicochemical Properties of Benzyloxy Butanol Isomers

While data for 1-benzyloxy-2-butanol is elusive, the properties of its isomer, 4-benzyloxy-1-butanol, have been documented. This information provides a valuable benchmark for understanding the expected properties of other isomers.

| Compound | Structure | Boiling Point (°C) | Refractive Index (n20/D) | Source |

| 4-Benzyloxy-1-butanol | C₆H₅CH₂O(CH₂)₄OH | 216-256 | 1.513 |

Isomeric Effects on Boiling Point and Refractive Index

The positioning of the hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups in the butanol chain significantly influences the molecule's physical properties due to variations in intermolecular forces.[1][2][3]

-

Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[4] For benzyloxy butanol isomers, hydrogen bonding due to the hydroxyl group is the most significant contributor.

-

1-Benzyloxy-2-butanol vs. 4-Benzyloxy-1-butanol: In 4-benzyloxy-1-butanol, the primary hydroxyl group is at the terminus of the molecule, making it highly accessible for intermolecular hydrogen bonding. This leads to strong associations between molecules and, consequently, a high boiling point. In the case of 1-benzyloxy-2-butanol, the hydroxyl group is in a secondary position. While still capable of hydrogen bonding, steric hindrance from the adjacent benzyloxy group might slightly impede the formation of an extensive hydrogen-bonding network compared to the primary alcohol isomer.[5] Therefore, it is plausible to predict that the boiling point of 1-benzyloxy-2-butanol would be slightly lower than that of 4-benzyloxy-1-butanol.

-

-

Refractive Index: The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is dependent on the molecular structure and, specifically, the polarizability of the molecule's electrons. The presence of the phenyl group in the benzyloxy moiety contributes significantly to a higher refractive index due to the delocalized π-electrons of the aromatic ring. The density of the compound also plays a role. Positional isomers with similar functional groups are expected to have relatively close refractive indices. However, minor differences can arise from variations in molecular packing and density. Without experimental data, it is reasonable to anticipate that the refractive index of 1-benzyloxy-2-butanol would be in a similar range to that of 4-benzyloxy-1-butanol.

Experimental Determination of Physicochemical Properties

For a novel or uncharacterized compound like 1-benzyloxy-2-butanol, experimental determination of its physical properties is essential. The following are standard, reliable protocols for measuring boiling point and refractive index.

Determination of Boiling Point by the Micro-Reflux Method

This method is suitable for small quantities of a liquid sample and provides an accurate boiling point measurement.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a state of equilibrium exists between the liquid and vapor phases. By observing the temperature at which a liquid refluxes (boils and condenses back into the liquid), the boiling point can be determined.[6]

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube (e.g., 10 x 75 mm). Add a small boiling chip to ensure smooth boiling.

-

Apparatus Setup:

-

Clamp the test tube in a heating block or an oil bath.

-

Suspend a thermometer with the bulb positioned about 1 cm above the surface of the liquid. The thermometer bulb should be in the vapor phase to accurately measure the temperature of the condensing vapor.

-

-

Heating: Gently heat the apparatus.

-

Observation: Observe the sample as it begins to boil. A ring of condensing vapor will become visible on the walls of the test tube. For an accurate measurement, the top of the thermometer bulb should be level with the bottom of this refluxing ring.

-

Data Recording: When the temperature on the thermometer stabilizes while the liquid is gently refluxing, record this temperature as the boiling point.

-

Barometric Pressure: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument for the precise measurement of the refractive index of liquids.[7][8][9]

Principle: The operation of an Abbe refractometer is based on the principle of total internal reflection. It measures the critical angle at which light is totally reflected from the interface between a prism of high refractive index and the sample, which has a lower refractive index. This critical angle is directly related to the refractive index of the sample.[10][11]

Procedure:

-

Instrument Calibration: Ensure the refractometer is clean and calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly and place a few drops of the liquid sample onto the surface of the measuring prism. For volatile samples, this should be done quickly.

-

Prism Closure: Close the prisms firmly. The liquid will spread to form a thin film between them.

-

Illumination: Turn on the light source.

-

Observation: Look through the eyepiece. You will see a field of view that is partially light and partially dark.

-

Adjustment:

-

Rotate the coarse adjustment knob until the boundary between the light and dark fields is visible.

-

If a colored fringe is visible at the boundary, adjust the dispersion compensator to obtain a sharp, black-and-white borderline.

-

Use the fine adjustment knob to precisely align the boundary with the crosshairs in the eyepiece.

-

-

Reading the Value: Read the refractive index from the instrument's scale. Most modern refractometers provide a digital readout.

-

Temperature Control: The refractive index is temperature-dependent. For accurate measurements, the prisms should be connected to a constant-temperature water bath, typically set at 20°C. Record the temperature at which the measurement was taken.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent physicochemical characterization of a benzyloxy butanol isomer.

Caption: Workflow for the synthesis and characterization of a benzyloxy butanol isomer.

Significance in Drug Development

The boiling point and refractive index are more than just physical constants; they are critical parameters in the drug development pipeline.[12][13]

-

Purity Assessment: A sharp boiling point or a consistent refractive index are strong indicators of a compound's purity. Broad boiling ranges or deviations from an established refractive index can signify the presence of impurities, which is unacceptable in a pharmaceutical context.[14]

-

Process Control and Scale-Up: In the manufacturing of active pharmaceutical ingredients (APIs), these properties can be used as in-process controls to monitor the progress of a reaction or a purification step.[15] For instance, a change in the refractive index of a reaction mixture can indicate the consumption of reactants and the formation of products.

-

Quality Control: For the final drug substance, the boiling point and refractive index serve as key specifications in the certificate of analysis, ensuring batch-to-batch consistency and adherence to regulatory standards.

-

Formulation Development: While not direct predictors of solubility, these fundamental properties contribute to the overall physicochemical profile of a drug candidate, which informs formulation strategies.

References

-

Master Organic Chemistry. 3 Trends That Affect Boiling Points. (2010). [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025). [Link]

-

Scribd. Abbe Refractometer: Principle & Diagram. [Link]

-

HINOTEK. How an Abbe Refractometer Works: The Principle of Critical Angle. [Link]

-

Wikipedia. Abbe refractometer. [Link]

-

PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

-

PubMed. Refractive Index Measurement of Pharmaceutical Solids: A Review of Measurement Methods and Pharmaceutical Applications. [Link]

-

Vaisala. Liquid Measurements in Pharma Manufacturing: Refractive Index as a PAT Tool. (2019). [Link]

-

Chemistry LibreTexts. 7.8: Comparing Properties of Isomers. (2022). [Link]

-

Filo. Boiling point of alcohols are higher then isomeric ethers. Why ?. (2024). [Link]

-

Stack Exchange. Intermolecular forces of attraction between positional isomers of alcohols. (2021). [Link]

-

IASS. Effect of structural isomerism (positional, chain and metamerism) on the boiling points of aliphatic alcohols and ethers. [Link]

Sources

- 1. marxify.pages.dev [marxify.pages.dev]

- 2. Boiling point of alcohols are higher then isomeric ethers. Why ? | Filo [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. refractometer.pl [refractometer.pl]

- 8. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 9. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. hinotek.com [hinotek.com]

- 12. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Refractive Index Measurement of Pharmaceutical Solids: A Review of Measurement Methods and Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Liquid Measurements in Pharma Manufacturing: Refractive Index as a PAT Tool | Vaisala [vaisala.com]

Application Note: A Protocol for the Regioselective Synthesis of 1-benzyloxy-2-butanol

Abstract: This document provides a comprehensive guide for the synthesis of 1-benzyloxy-2-butanol via the nucleophilic ring-opening of 1,2-epoxybutane with benzyl alcohol. The protocol detailed herein focuses on a base-catalyzed approach, which ensures high regioselectivity through a classic SN2 mechanism. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust methodology complete with mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Background

The synthesis of functionalized ethers is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and material science. 1-benzyloxy-2-butanol is a valuable chiral building block, incorporating both an ether and a secondary alcohol functionality. The primary synthetic route to this and similar compounds is the ring-opening of an epoxide.

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain (~13 kcal/mol), which renders them susceptible to nucleophilic attack under milder conditions than their acyclic counterparts.[1][2] The reaction can be catalyzed by either acid or base, with the choice of catalyst profoundly influencing the regiochemical outcome, especially with unsymmetrical epoxides like 1,2-epoxybutane.

-

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is protonated, creating a highly reactive intermediate. For epoxides with primary and secondary carbons, the nucleophile (in this case, benzyl alcohol) will typically attack the less substituted carbon in an SN2-like fashion.[3][4]

-

Base-Catalyzed Opening: Under basic conditions, a strong nucleophile is required.[5] The reaction proceeds via a standard SN2 mechanism where the nucleophile attacks the sterically least hindered carbon atom.[1][3] This pathway offers predictable and excellent regioselectivity for epoxides like 1,2-epoxybutane, making it the preferred method for this synthesis.

This protocol will detail the base-catalyzed synthesis, wherein benzyl alcohol is first deprotonated to form the more potent benzyl alkoxide nucleophile, which subsequently opens the 1,2-epoxybutane ring at the terminal carbon.

Reaction Scheme and Mechanism

The overall transformation is as follows:

Mechanism: The reaction proceeds in two main stages:

-

Nucleophile Formation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of benzyl alcohol to generate the sodium benzyl alkoxide. This step significantly increases the nucleophilicity of the oxygen atom.

-

SN2 Attack: The resulting benzyl alkoxide anion performs a backside nucleophilic attack on the less sterically hindered carbon (C1) of the 1,2-epoxybutane ring. This concerted step leads to the opening of the epoxide ring and the formation of a new carbon-oxygen bond.[6]

-

Protonation: A final work-up step with water protonates the newly formed alkoxide, yielding the final product, 1-benzyloxy-2-butanol.

The stereochemistry at the C2 carbon is inverted during the SN2 attack. If an enantiomerically pure epoxide is used as the starting material, this reaction will proceed with high stereospecificity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-benzyloxy-2-butanol.

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |

| Benzyl Alcohol | C₇H₈O | 108.14 | 5.41 g (50 mmol) | Sigma-Aldrich, ≥99% |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 2.2 g (55 mmol) | Sigma-Aldrich |

| 1,2-Epoxybutane | C₄H₈O | 72.11 | 3.61 g (50 mmol) | Sigma-Aldrich, 99% |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | Acros Organics |

| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | ~50 mL | Lab Prepared |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | Fisher Scientific, HPLC Grade |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | Lab Prepared |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | VWR |

| Equipment | ||||

| 250 mL Round-bottom flask | ||||

| Magnetic stirrer and stir bar | ||||

| Septa and Nitrogen/Argon inlet | ||||

| Syringes and needles | ||||

| Dropping funnel | ||||

| Condenser | ||||

| Separatory funnel | ||||

| Rotary evaporator | ||||

| Glass column for chromatography | ||||

| Silica Gel (230-400 mesh) |

Step-by-Step Synthesis Procedure

Caption: Workflow for the synthesis of 1-benzyloxy-2-butanol.

-

Preparation of Sodium Benzyl Alkoxide:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 g, 55 mmol, 60% dispersion).

-

Wash the NaH dispersion with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

-

Add 100 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.

-

Slowly add benzyl alcohol (5.41 g, 50 mmol) dropwise via syringe to the stirred suspension over 15 minutes.

-

Causality Note: Benzyl alcohol is added slowly to control the evolution of hydrogen gas, which is flammable. The formation of the alkoxide is crucial for activating the nucleophile.[5]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

-

Epoxide Ring-Opening:

-

Re-cool the reaction mixture to 0 °C.

-

Add 1,2-epoxybutane (3.61 g, 50 mmol) dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC analysis indicates consumption of the starting material).

-

Monitoring: The reaction can be monitored by TLC using a 4:1 Hexanes:Ethyl Acetate eluent system. 1,2-epoxybutane is volatile, so monitoring the disappearance of benzyl alcohol is more practical.

-

-

Work-up and Extraction:

-

Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to neutralize any remaining NaH.

-

Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Trustworthiness Note: Washing with brine helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Equilibrate the column with a 9:1 Hexanes:Ethyl Acetate mixture.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% EtOAc).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford 1-benzyloxy-2-butanol as a colorless oil. A typical isolated yield is in the range of 75-85%.

-

Product Characterization

The identity and purity of the synthesized 1-benzyloxy-2-butanol should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.40-7.28 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.85-3.78 (m, 1H, -CH(OH)-), 3.50 (dd, J=9.2, 3.2 Hz, 1H, -CH₂O-), 3.42 (dd, J=9.2, 6.8 Hz, 1H, -CH₂O-), 2.50 (br s, 1H, -OH), 1.60-1.45 (m, 2H, -CH₂CH₃), 0.95 (t, J=7.4 Hz, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 138.2, 128.4, 127.7, 127.6, 75.8, 73.4, 70.8, 25.9, 10.1.

-

FT-IR (neat, cm⁻¹): 3420 (br, O-H stretch), 3030, 2965, 2875 (C-H stretch), 1495, 1455 (C=C aromatic stretch), 1100 (C-O stretch).

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₁H₁₆O₂Na [M+Na]⁺: 203.1043; Found: 203.1045.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

| Reagent | GHS Pictograms | Hazard Statements |

| 1,2-Epoxybutane | GHS02, GHS07, GHS08 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Causes skin and serious eye irritation.[7][8] |

| Sodium Hydride | GHS02 | In contact with water releases flammable gases which may ignite spontaneously. |

| Benzyl Alcohol | GHS07 | Harmful if swallowed. Causes serious eye irritation.[9][10] |

| Tetrahydrofuran (THF) | GHS02, GHS07, GHS08 | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation. |

-

1,2-Epoxybutane is a suspected carcinogen and a potent irritant. Handle with extreme care and avoid inhalation or skin contact.[11]

-

Sodium Hydride reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and quenched carefully.

-

Solvents like THF and Ethyl Acetate are flammable and should be kept away from ignition sources. THF can form explosive peroxides upon prolonged storage and exposure to air.

References

- Vertex AI Search, Grounding API Redirect. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.

- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.

- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.

- Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.

- JoVE. (2025).

- Chad's Prep®. Ring Opening of Epoxides.

- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.

- Wikipedia. 1,2-Epoxybutane.

- Khan Academy.

- Chad's Prep®. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube.

- Fisher Scientific.

- ChemComplete. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube.

- Benchchem. Application Notes and Protocols: Oxidation of 2-(Benzyloxy)butanal to 2-(Benzyloxy)butanoic Acid.

- Thermo Fisher Scientific. (2009).

- Chemistry Steps. Epoxides Ring-Opening Reactions.

- Nanjing Chemical Material Corp.

- 3M.

- The Royal Society of Chemistry. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.

- Haz-Map. 1,2-Epoxybutane - Hazardous Agents.

- ACE Organic. (2009). Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol. YouTube.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]

- 6. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]

- 7. fishersci.com [fishersci.com]

- 8. Safety Considerations Associated with 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. 1,2-Epoxybutane - Hazardous Agents | Haz-Map [haz-map.com]

Application Note: Regioselective Ring Opening of 1,2-Epoxybutane with Benzyl Alcohol

Abstract

This application note provides a comprehensive technical guide for the regioselective ring opening of 1,2-epoxybutane with benzyl alcohol, a crucial transformation for the synthesis of valuable β-alkoxy alcohols. We present detailed protocols for both acid-catalyzed and base-catalyzed reaction conditions, enabling precise control over the regiochemical outcome to selectively yield either 1-benzyloxy-2-butanol or 2-benzyloxy-1-butanol. The underlying mechanistic principles, experimental considerations, and analytical validation are discussed to ensure reproducible and high-yielding synthetic procedures for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Regiocontrolled Epoxide Ring Opening

The ring opening of epoxides is a powerful and versatile transformation in organic synthesis, providing a direct route to 1,2-difunctionalized compounds. The ability to control the regioselectivity of this reaction is of paramount importance, as it allows for the specific synthesis of desired constitutional isomers, which is often a critical factor in the development of pharmaceuticals and other fine chemicals.[1][2] The reaction of 1,2-epoxybutane with benzyl alcohol serves as an excellent model system to illustrate the principles of regioselective control. Depending on the catalytic conditions employed, the nucleophilic attack of benzyl alcohol can be directed to either the more substituted (C2) or the less substituted (C1) carbon of the epoxide ring, leading to two distinct and valuable products: 1-benzyloxy-2-butanol and 2-benzyloxy-1-butanol.

This guide will delve into the mechanistic dichotomy of acid- and base-catalyzed epoxide ring-opening reactions, providing the theoretical foundation and practical protocols to achieve high regioselectivity.

Mechanistic Principles: A Tale of Two Pathways

The regiochemical outcome of the reaction between 1,2-epoxybutane and benzyl alcohol is dictated by the reaction mechanism, which can be modulated by the choice of an acidic or basic catalyst.[3][4][5]

Acid-Catalyzed Ring Opening: The SN1-like Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a more electrophilic species and a better leaving group.[4][6] This is followed by nucleophilic attack by benzyl alcohol. The reaction proceeds through a transition state with significant SN1 character, where a partial positive charge develops on the carbon atoms of the epoxide ring.[3][7] This positive charge is better stabilized at the more substituted carbon (C2) through hyperconjugation. Consequently, the nucleophile, benzyl alcohol, preferentially attacks the more substituted carbon atom.[4][8]

Caption: Acid-catalyzed ring opening of 1,2-epoxybutane.

Base-Catalyzed Ring Opening: The SN2 Pathway

In the presence of a strong base, the alkoxide of benzyl alcohol (benzyl oxide) is generated, which acts as a potent nucleophile.[9][10] This strong nucleophile attacks the epoxide ring in a concerted SN2 fashion.[3][7][11] Due to steric hindrance from the ethyl group at C2, the nucleophile preferentially attacks the less sterically hindered carbon atom (C1).[7][11][12] This leads to the formation of the alternative regioisomer.

Caption: Base-catalyzed ring opening of 1,2-epoxybutane.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

1,2-Epoxybutane (≥99%)

-

Benzyl alcohol (≥99%)

-

Sulfuric acid (H₂SO₄, 98%)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Gas chromatography-mass spectrometry (GC-MS) instrumentation

Protocol 1: Acid-Catalyzed Synthesis of 1-Benzyloxy-2-butanol (Major Product)

This protocol favors the formation of the product resulting from nucleophilic attack at the more substituted carbon.

Workflow:

Caption: Workflow for acid-catalyzed synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-epoxybutane (1.0 eq) and benzyl alcohol (1.2 eq). Dissolve the reactants in anhydrous diethyl ether (20 mL).

-

Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (0.05 eq) dropwise with vigorous stirring.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure 1-benzyloxy-2-butanol.

Protocol 2: Base-Catalyzed Synthesis of 2-Benzyloxy-1-butanol (Major Product)

This protocol favors the formation of the product resulting from nucleophilic attack at the less substituted carbon.

Workflow:

Caption: Workflow for base-catalyzed synthesis.

Step-by-Step Procedure:

-

Alkoxide Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF (20 mL) followed by the dropwise addition of benzyl alcohol (1.2 eq) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

-

Epoxide Addition: To the freshly prepared sodium benzoxide solution, add a solution of 1,2-epoxybutane (1.0 eq) in anhydrous THF (5 mL) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure 2-benzyloxy-1-butanol.

Data Presentation and Analysis

The regioselectivity of the reaction under each set of conditions should be determined by analyzing the crude reaction mixture and the purified products.

| Condition | Major Product | Minor Product | Typical Yield (%) | Regioselectivity (Major:Minor) |

| Acid-Catalyzed (H₂SO₄) | 1-Benzyloxy-2-butanol | 2-Benzyloxy-1-butanol | 85-95% | >90:10 |

| Base-Catalyzed (NaH) | 2-Benzyloxy-1-butanol | 1-Benzyloxy-2-butanol | 80-90% | >95:5 |

Analytical Method:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for determining the ratio of the two regioisomers. The two products will have distinct retention times and fragmentation patterns, allowing for their unambiguous identification and quantification.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of the purified products will confirm their structures. Key diagnostic signals will differentiate the two isomers. For example, the chemical shift of the protons and carbons of the oxymethylene and oxymethine groups will be characteristic for each regioisomer.

Conclusion

The regioselective ring opening of 1,2-epoxybutane with benzyl alcohol is a classic yet highly relevant transformation that underscores the importance of mechanistic understanding in synthetic chemistry. By selecting the appropriate catalytic system—acidic for attack at the more substituted carbon or basic for attack at the less substituted carbon—chemists can exert precise control over the reaction's outcome. The protocols detailed in this application note provide a reliable framework for achieving high yields and excellent regioselectivity for both 1-benzyloxy-2-butanol and 2-benzyloxy-1-butanol, which are valuable building blocks in various synthetic endeavors.

References

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 46-54. [Link]

-

Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water. Organic Chemistry Portal. [Link]

-

Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity. University of Colorado Boulder. [Link]

-

Regioselective ring-opening of epoxides towards Markovnikov alcohols: a metal-free catalytic approach using abnormal N-heterocyclic carbene. RSC Publishing. [Link]

-

A straightforward synthesis of (2R)-4-(Benzyloxy)-2-methyl-1-butanol from (S)-citronellol. The Journal of Organic Chemistry. [Link]

-

Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society. [Link]

-

Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society. [Link]

-

Sn1 and Sn2 epoxide opening discussion. YouTube. [Link]

-

Nucleophilic Substitution and Elimination Reactions: Mechanisms, Energy Profiles, and Stereochemistry. Pearson. [Link]

-

Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Epoxide Ring Opening Reactions | SN1 and SN2 Substitution | CSIR NET June 2024 Chemical Science. YouTube. [Link]

-

Regioselectivity of epoxide ring-opening. YouTube. [Link]

-

How to predict the regioselectivity of epoxide ring opening. Henry Rzepa's Blog. [Link]

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. Journal of Catalysis. [Link]

-

Epoxide. Wikipedia. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. OpenStax. [Link]

-

Regioselectivity of epoxide opening reactions under basic and acidic... ResearchGate. [Link]

-

Acid-Catalyzed Ring Opening of 1,2-epoxybutane in the Presence of Methanol. YouTube. [Link]

-

13.6 Ring Opening of Epoxides. YouTube. [Link]

-

Regioselective Ring Opening of Epoxide with Alcohols: A Selective Route to α‐Alkylated Ketones and β‐Alkylated Secondary Alcohols. ResearchGate. [Link]

-

Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. Ohio State University. [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

-

Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

-

Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. [Link]

-

Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

-

Base Catalyzed Epoxide Opening. YouTube. [Link]

Sources

- 1. Regioselective ring-opening of epoxides towards Markovnikov alcohols: a metal-free catalytic approach using abnormal N-heterocyclic carbene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [almerja.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Khan Academy [khanacademy.org]

- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. m.youtube.com [m.youtube.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]

Application Notes & Protocol: Swern Oxidation of 1-Benzyloxy-2-butanol to 1-Benzyloxy-2-butanone

This guide provides a comprehensive overview and a detailed experimental protocol for the Swern oxidation of the secondary alcohol, 1-benzyloxy-2-butanol. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights required for the successful execution of this pivotal transformation.

Foundational Principles: The Swern Oxidation

The Swern oxidation is a highly reliable and widely adopted method for converting primary and secondary alcohols into aldehydes and ketones, respectively.[1][2][3][4] Its prominence in organic synthesis stems from its exceptionally mild reaction conditions, which typically involve temperatures at or below -60°C.[4][5] This characteristic makes it compatible with a broad array of sensitive functional groups that might not withstand harsher, metal-based oxidants like chromium reagents.[1][6][7]

The core transformation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophilic agent—most commonly oxalyl chloride.[8] A hindered organic base, such as triethylamine (Et₃N), is then introduced to facilitate the final elimination step.[1] A key advantage of the Swern protocol is its prevention of over-oxidation; primary alcohols are cleanly converted to aldehydes without subsequent transformation to carboxylic acids.[4][6][9]

The Reaction Mechanism: A Stepwise Perspective

The efficacy of the Swern oxidation lies in a well-defined, multi-step mechanism that ensures controlled oxidation. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

Step 1: Activation of DMSO The reaction is initiated by the low-temperature reaction of DMSO with oxalyl chloride. This forms a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, through a process that releases gaseous carbon monoxide (CO) and carbon dioxide (CO₂).[1][2][5][10] This activation step is highly exothermic and must be performed at -78 °C to prevent the decomposition of the unstable intermediate.[5][11]

Step 2: Formation of the Alkoxysulfonium Ion The alcohol substrate, 1-benzyloxy-2-butanol, acts as a nucleophile, attacking the electrophilic sulfur atom of the activated DMSO species. This results in the formation of a key intermediate, the alkoxysulfonium ion.[1][3]

Step 3 & 4: Ylide Formation and Elimination A hindered, non-nucleophilic base, typically triethylamine, is added. The base selectively deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide.[1][10] This ylide then undergoes a rapid intramolecular elimination via a five-membered ring transition state. This concerted step transfers a proton from the carbon bearing the oxygen, leading to the formation of the desired ketone (1-benzyloxy-2-butanone), the byproduct dimethyl sulfide (DMS), and triethylammonium chloride.[1][10]

Caption: Figure 1: Swern Oxidation Mechanism

Detailed Experimental Protocol

This protocol outlines the procedure for the oxidation of 1-benzyloxy-2-butanol on a 10 mmol scale. All operations must be conducted in a well-ventilated fume hood due to the evolution of toxic carbon monoxide and the foul odor of dimethyl sulfide.[1][6][8]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 1-Benzyloxy-2-butanol | C₁₁H₁₆O₂ | 180.24 | 10.0 | 1.0 | 1.80 g |

| Oxalyl Chloride | (COCl)₂ | 126.93 | 15.0 | 1.5 | 1.05 mL |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 25.0 | 2.5 | 1.8 mL |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 50.0 | 5.0 | 7.0 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~100 mL |

Note: Use anhydrous solvents and reagents for optimal results.

Equipment

-

250 mL three-neck round-bottom flask

-

Two 50 mL dropping funnels

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet and bubbler

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

-

Standard glassware for work-up (separatory funnel, flasks, etc.)

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow

-

System Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, one dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried and purged with an inert atmosphere (N₂ or Ar) to maintain anhydrous conditions.

-

Activation: Charge the flask with oxalyl chloride (1.05 mL, 15.0 mmol) dissolved in anhydrous dichloromethane (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of anhydrous DMSO (1.8 mL, 25.0 mmol) in anhydrous DCM (10 mL) to the dropping funnel and add it dropwise to the stirred oxalyl chloride solution over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.[8] After the addition is complete, stir the resulting mixture for 15 minutes.

-

Alcohol Addition: In a separate flask, dissolve 1-benzyloxy-2-butanol (1.80 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution to the second dropping funnel and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir the reaction for 30-45 minutes at this temperature.

-

Base Addition: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes. A thick white precipitate (triethylammonium chloride) will form. Stir the slurry for an additional 30 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes. Once at room temperature, quench the reaction by slowly adding 50 mL of water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove residual triethylamine, followed by water (30 mL), and finally with saturated aqueous NaCl (brine, 30 mL).[12]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-benzyloxy-2-butanone.

Critical Parameters and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Reagents/solvents were not anhydrous. 2. Temperature rose above -60 °C during activation.[5] 3. Insufficient reaction time. | 1. Use freshly distilled solvents and anhydrous grade reagents. 2. Ensure slow, dropwise addition and efficient cooling. 3. Adhere to the recommended stirring times for each step. |

| Recovery of Starting Material | 1. Incomplete activation of DMSO. 2. Insufficient equivalents of reagents. | 1. Check the quality of oxalyl chloride. 2. Re-verify calculations and accurately measure all reagents. |

| Formation of Side Products | 1. Reaction warmed prematurely. The intermediate can undergo Pummerer rearrangement if the temperature is not controlled.[13] 2. Use of a non-hindered base. | 1. Maintain strict temperature control at -78 °C until the final warming step. 2. Use triethylamine or diisopropylethylamine as specified. |

| Persistent DMS Odor | Dimethyl sulfide is a volatile and potent malodorant byproduct.[1][14] | Rinse all contaminated glassware and waste streams with a dilute bleach (sodium hypochlorite) or Oxone® solution, which oxidizes DMS to odorless DMSO or dimethyl sulfone.[1] |

Safety and Handling

-

Toxicity: Oxalyl chloride is corrosive and toxic; handle with extreme care. Carbon monoxide is a highly toxic gas.[6] All operations must be performed in an efficient fume hood.

-

Exothermicity: The reaction between DMSO and oxalyl chloride is highly exothermic and can react violently without a solvent.[5][11] Slow addition and diligent temperature monitoring are essential.

-

Byproducts: Dimethyl sulfide is not highly toxic but has an extremely unpleasant and pervasive odor.[1][6] Proper quenching and cleaning procedures are necessary.

References

-

Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Reaction Mechanism. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Swern Oxidation: Definition, Examples, Mechanism, and Applications. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

-

WordPress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

-

Organic-Chemistry.org. (2019, July 10). Swern Oxidation. Retrieved from [Link]

-

Cambis. (2025, October 31). Swern Oxidation [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern Oxidation: Definition, Examples, Mechanism, and Applications [chemistrylearner.com]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]

- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Precision Inversion and Functionalization: The Mitsunobu Reaction of 1-Benzyloxy-2-Butanol

Abstract

This Application Note provides a rigorous technical guide for the stereochemical inversion and functionalization of 1-benzyloxy-2-butanol using the Mitsunobu reaction. As a chiral building block possessing a protected primary alcohol and a reactive secondary stereocenter, this substrate represents a critical scaffold in the synthesis of polyketides, amino acids, and pharmaceutical intermediates. This guide details optimized protocols for esterification and amination, emphasizes mechanistic causality to prevent common side reactions (e.g., alkylation of the hydrazide), and introduces a scalable, chromatography-free strategy for Triphenylphosphine Oxide (TPPO) removal.

Mechanistic Insight & Strategic Planning

The Substrate: 1-Benzyloxy-2-Butanol

The substrate features a secondary hydroxyl group at C2 and a benzyl-protected primary hydroxyl at C1.

-

Steric Environment: The C2 center is flanked by an ethyl group and a benzyloxymethyl group. While not as hindered as a menthol derivative, the steric bulk is sufficient to require strict adherence to reagent stoichiometry and temperature control to prevent elimination or null reaction.

-

Electronic Factors: The inductive effect of the

-oxygen (benzyl ether) slightly increases the acidity of the C2-methine proton but does not significantly deactivate the nucleophilicity of the hydroxyl group.

The Mitsunobu Inversion Mechanism

The reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate. The driving force is the formation of the strong P=O bond in triphenylphosphine oxide (

Key Mechanistic Checkpoints:

-

Betaine Formation:

attacks the azo group of DEAD/DIAD. -

Protonation: The betaine deprotonates the pronucleophile (Nu-H), not the alcohol. Crucial: The

of Nu-H must be < 11-13 for this to occur efficiently. -

Activation: The alcohol attacks the cationic phosphorus, forming the oxyphosphonium species (

). - Displacement: The deprotonated nucleophile attacks the carbon center from the backside, ensuring Walden inversion.

Pathway Visualization

Figure 1: Mechanistic flow of the Mitsunobu reaction focusing on the activation and inversion steps.

Critical Experimental Parameters

Reagent Selection

| Component | Recommendation | Rationale |

| Phosphine | Triphenylphosphine ( | Standard, reliable kinetics. Use polymer-supported |

| Azodicarboxylate | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD due to higher stability and liquid state, allowing easier handling and dropwise addition. |

| Solvent | Anhydrous THF | Essential. Must be free of water to prevent hydrolysis of the oxyphosphonium intermediate. Toluene is a viable alternative for higher temperature needs. |

| Nucleophile | p-Nitrobenzoic Acid (p-NBA) | High acidity ( |

Stoichiometry & Order of Addition

The "Pre-Complexation" Myth: While some protocols suggest mixing

-

Reasoning: This prevents the "dead" reaction where the betaine alkylates itself or the nucleophile attacks the phosphonium center directly without alcohol activation.

Detailed Protocol: Inversion via Esterification[1][2][3]

Objective: Synthesis of (2S)-1-benzyloxy-2-butyl-4-nitrobenzoate (assuming starting from 2R alcohol).

Materials

-

1-Benzyloxy-2-butanol (1.0 equiv, 10 mmol, ~1.80 g)

-

Triphenylphosphine (

) (1.5 equiv, 15 mmol, 3.93 g) -

4-Nitrobenzoic acid (1.5 equiv, 15 mmol, 2.51 g)

-

DIAD (1.5 equiv, 15 mmol, 3.03 g, ~2.95 mL)

-

Anhydrous THF (50 mL, 0.2 M concentration)

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solubilization: Charge the flask with

, 4-Nitrobenzoic acid, and 1-Benzyloxy-2-butanol. Add Anhydrous THF via syringe. Stir until all solids are dissolved. -

Cooling: Submerge the flask in an ice/water bath (

). Allow to equilibrate for 15 minutes. -

Activation: Draw DIAD into a syringe. Add dropwise to the reaction mixture over 20–30 minutes.

-

Visual Cue: The solution will turn yellow/orange.[1] If the color fades immediately, add DIAD slower. A persistent yellow color indicates excess reagent (desirable).

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 4:1). The product ester will be less polar than the starting alcohol.

-

-

Quench: Add 2 mL of water or saturated

solution to quench excess betaine. Stir for 10 minutes. -

Workup: Concentrate the mixture under reduced pressure to remove THF. The residue will be a thick oil/solid slurry containing product,

, and reduced hydrazide (

Advanced Purification: The "TPPO Problem"

Removal of Triphenylphosphine Oxide (

Protocol A: The Precipitation (Scalable & Green)

Based on recent process chemistry optimizations (See Ref 1, 3).

-

Resuspension: Dissolve the crude residue from Step 7 in Toluene (approx. 3-4 volumes relative to crude mass).

-

Complexation: Add anhydrous Magnesium Chloride (

) (1.5–2.0 equiv relative to -

Incubation: Heat the suspension to approx.

for 1 hour, then allow to cool slowly to RT with vigorous stirring. -

Filtration: The

complex forms a precipitate. Filter through a sintered glass funnel or a pad of Celite. -

Result: The filtrate contains the product with significantly reduced TPPO burden, ready for a quick silica plug purification.

Protocol B: Chromatography

If using standard column chromatography:

-

Stationary Phase: Silica Gel 60.

-

Eluent: Gradient of Hexanes

10% EtOAc/Hexanes. -

Note: The benzyl ether and the nitrobenzoate ester make the product moderately lipophilic, allowing it to elute before the highly polar

.

Protocol Variation: Nitrogen Functionalization (Amination)

To convert the hydroxyl group to an amine (inversion to 2-amino-1-benzyloxybutane), use Phthalimide as the nucleophile.

Modifications to Standard Protocol

-

Nucleophile: Phthalimide (1.2 equiv).

-

Reagents: Use

(1.2 equiv) and DIAD (1.2 equiv). -

Workup: Following the reaction, the intermediate is a Phthalimido-alkane.

-

Deprotection (Hydrazinolysis):

-

Dissolve the purified phthalimide intermediate in Ethanol.

-

Add Hydrazine hydrate (

, 3-5 equiv). -

Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool, filter off the solid, and concentrate the filtrate to obtain the free amine.

-

Troubleshooting & Optimization Logic

Figure 2: Decision tree for troubleshooting common Mitsunobu failures.

Common Pitfalls

-

Hydrazide Alkylation: If the alcohol is too sterically hindered (unlikely for 2-butanol derivatives but possible), the betaine may alkylate the nucleophile directly on the nitrogen of the hydrazide. Solution: Increase concentration to 0.5 M to favor the bimolecular reaction with alcohol.

-

Retention of Configuration: Rare, but occurs if the

mechanism is compromised by "ion-pair return" or if the starting material was not enantiopure. Validation: Always measure optical rotation or use Chiral HPLC.

References

-

Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Source: ACS Omega, 2021. URL:[Link]

-

Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal.[4][5] URL:[Link]

-

Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Source: Organic Process Research & Development, 2024. URL:[Link]

-

The Mitsunobu Reaction in the 21st Century. Source: PMC (NIH), 2019. URL:[Link]

-

A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Source: Organic Syntheses, 1996, 73, 110.[6] URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Synthesis of 1-Benzyloxy-2-Butanol

Executive Summary

You are encountering yield or purity issues in the synthesis of 1-benzyloxy-2-butanol . This molecule is typically synthesized via the nucleophilic ring-opening of 1,2-epoxybutane with benzyl alcohol .

The critical failure points in this synthesis are almost exclusively related to regioselectivity (attacking the wrong carbon) and oligomerization (the product reacting with more starting material). This guide provides a self-validating protocol to ensure the nucleophile attacks the terminal carbon (C1), yielding the desired primary ether/secondary alcohol, rather than the isomeric secondary ether/primary alcohol.

Module 1: Mechanistic Grounding & Regiocontrol

To fix the yield, you must control the mechanism. The reaction outcome is dictated by the catalyst system.

The Golden Rule: Use Basic Conditions

-

Base Catalysis (

): Under basic conditions (e.g., NaH, KOtBu), the benzyl alkoxide is a strong nucleophile. Steric hindrance dominates the transition state. The nucleophile attacks the least substituted carbon (C1) .-

Result:1-benzyloxy-2-butanol (Target).

-

-

Acid Catalysis (

-like): Under acidic conditions, the epoxide oxygen is protonated. The bond weakens at the carbon that can best stabilize a partial positive charge (the more substituted C2).-

Result:2-benzyloxy-1-butanol (Impurity/Wrong Isomer).

-

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. You must force the reaction down the "Path A" route.

Figure 1: Mechanistic divergence based on catalyst selection. Path A (Green) is required for the target molecule.

Module 2: Optimized Experimental Protocol

This protocol uses Sodium Hydride (NaH) to generate the alkoxide in situ. This ensures high regioselectivity.[1]

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Benzyl Alcohol | Nucleophile / Solvent | 2.0 - 3.0 | Excess is crucial to suppress polymerization (See FAQ). |

| 1,2-Epoxybutane | Electrophile | 1.0 | The limiting reagent. |

| NaH (60% in oil) | Base Catalyst | 0.1 - 0.2 | Catalytic amount is sufficient; stoichiometric is also acceptable but requires careful quenching. |

| THF or DMF | Co-solvent (Optional) | N/A | Neat reaction (using BnOH as solvent) is often preferred to maximize rate. |

Step-by-Step Workflow

-

Activation:

-

In a flame-dried flask under Argon/Nitrogen, wash NaH (0.1 eq) with dry hexane to remove mineral oil (optional, but improves purity).

-

Add Benzyl Alcohol (3.0 eq) slowly at 0°C. Stir for 30 mins until H₂ evolution ceases. Caution: Gas evolution.

-

-

Addition:

-

Heat the mixture to 60–70°C .

-

Add 1,2-Epoxybutane (1.0 eq) dropwise via a syringe pump or addition funnel over 1 hour.

-

Technical Insight: Slow addition keeps the concentration of epoxide low relative to the alcohol, preventing the product alkoxide from attacking a new epoxide molecule (oligomerization).

-

-

Reaction:

-

Stir at 70°C for 4–6 hours. Monitor by TLC or GC.

-

Endpoint: Disappearance of epoxide.

-

-

Quench & Workup:

-

Cool to room temperature.

-

Add saturated NH₄Cl solution to quench the alkoxide.

-

Extract with Ethyl Acetate or Diethyl Ether.

-

Wash organics with Brine, dry over MgSO₄, and concentrate.

-

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "double mass" peak in LC-MS/GC-MS. What is it?

Diagnosis: Oligomerization. Cause: Once 1-benzyloxy-2-butanol forms, it contains a secondary hydroxyl group. This group can compete with benzyl alcohol to attack another molecule of epoxide. Solution:

-

Increase Benzyl Alcohol Equivalents: Push the equilibrium. If the ratio of Benzyl Alcohol to Product is high, the epoxide is statistically more likely to hit the Benzyl Alcohol.

-

Slow Addition: Do not dump the epoxide in all at once. Keep its instantaneous concentration low.

Q2: My yield is low (<40%), and I see starting material remaining.

Diagnosis: Catalyst Deactivation or Temperature issues. Solution:

-

Check Moisture: Epoxides hydrolyze to diols in the presence of water/hydroxide. Ensure reagents are dry.[2]

-

Increase Temperature:

opening of epoxides is kinetically slow compared to acid catalysis. 60°C is a minimum; you may go up to 90°C if using a reflux condenser (Epoxybutane BP is ~63°C, so a sealed tube or efficient reflux is needed).

Q3: Can I use NaOH instead of NaH?

Answer: Yes, but with caveats. NaOH is weaker and produces water. You must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) and run it in a biphasic system (50% NaOH / Organic solvent).

-

Risk:[3] Hydrolysis of epoxide to 1,2-butanediol. NaH is cleaner for anhydrous applications.

Module 4: Purification Guide

Separating the product from the excess Benzyl Alcohol is the most challenging step due to high boiling points.

Boiling Point Differential

-

1,2-Epoxybutane: 63°C (Atmospheric)

-

Benzyl Alcohol: 205°C (Atmospheric)

-

1-Benzyloxy-2-butanol: ~250°C (Estimated Atmospheric) / ~130°C (at 1-2 mmHg)

Recommended Purification Workflow

Figure 2: Purification decision tree based on reaction scale.

-

Vacuum Distillation (Recommended for >10g):

-

Flash Chromatography (Recommended for <5g):

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).

-

Note: Benzyl alcohol streaks; the product is slightly more polar.

-

References

-

Mechanistic Regioselectivity:Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024). Explains the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

preference for less substituted carbons in base-catalyzed opening. -

Base Catalysis Protocol: Base-Catalyzed Epoxide Opening. OpenStax Organic Chemistry. (2023).[6][8] Details the use of alkoxides for regioselective opening.

-

Purification & Boiling Points: Trends That Affect Boiling Points. Master Organic Chemistry. (2010).[9] Principles of boiling point elevation in hydrogen-bonding ethers/alcohols.

Sources

- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. youtube.com [youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. One-pot synthesis of epoxides from benzyl alcohols and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsynthchem.com [jsynthchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Preventing racemization during 1-benzyloxy-2-butanol activation

Technical Support Center: Stereochemical Integrity of 1-Benzyloxy-2-Butanol

Ticket ID: ST-CHIRAL-001 Subject: Prevention of Racemization/Inversion During Secondary Alcohol Activation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 1-benzyloxy-2-butanol , a secondary alcohol with a chiral center at C2 and a benzyl ether at C1.[1] This substrate presents a unique "beta-alkoxy" challenge. The oxygen atom at C1 is nucleophilic and can interact with the activated center at C2 (Neighboring Group Participation - NGP), leading to unexpected retention of configuration or racemization via oxonium intermediates.

This guide provides the protocols to activate this alcohol (converting -OH to a leaving group) while strictly controlling stereochemistry.

Module 1: Diagnostic & Strategy Selection

Before proceeding, identify your stereochemical goal.[1] The choice of reagent dictates the mechanism.

Figure 1: Decision matrix for reagent selection based on stereochemical requirements.[1]

Module 2: Activation Protocols (SOPs)

Protocol A: Sulfonylation (Target: Retention of Configuration)

Objective: Convert -OH to -OMs (Mesylate) or -OTs (Tosylate) without disturbing the C2 chiral center.

Mechanism: Nucleophilic attack of Oxygen on Sulfur. The C-O bond is never broken, theoretically guaranteeing retention.

The Failure Mode: If HCl accumulates, it protonates the alcohol, allowing

Reagent Comparison Table:

| Reagent | Leaving Group Ability | Stability | Risk Profile | Recommended For |

| MsCl (Methanesulfonyl chloride) | High | Moderate | High (Exothermic) | Fast activation, subsequent |

| TsCl (p-Toluenesulfonyl chloride) | Moderate | High | Low (Slower reaction) | Stable isolation, crystallization |

| Tf2O (Triflic Anhydride) | Extreme | Very Low | Critical (High NGP risk) | Only for difficult substrates at -78°C |

Step-by-Step Procedure (Mesylation):

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvent: Dissolve 1-benzyloxy-2-butanol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Why DCM? It solubilizes the reagents but does not promote ionization (

) as much as polar aprotic solvents.

-

-

Base Addition: Add Triethylamine (

) (1.5 - 2.0 equiv) or DIPEA (Hunig's Base).[1]-

Critical: Do not use Pyridine alone if you fear displacement; DIPEA is bulkier and less nucleophilic.

-

-

Cooling: Cool the mixture to -10°C to 0°C (Ice/Salt bath).

-

Warning: Do not skip cooling.[1] Heat promotes the attack of the benzyloxy oxygen on the activated center (NGP).

-

-

Activation: Add MsCl (1.1 - 1.2 equiv) dropwise over 10-15 minutes.

-

Observation: White precipitate (

) will form.[1] This is good; it means the acid is being sequestered.

-

-

Quench: Once TLC shows consumption (usually < 1h), quench with saturated

while still cold.-

Reason: Neutralizes any remaining acidity immediately to prevent acid-catalyzed racemization.[1]

-

Protocol B: Mitsunobu Reaction (Target: Inversion of Configuration)

Objective: Invert stereochemistry (e.g., (R)-OH

Step-by-Step Procedure:

-

Reagents: 1-benzyloxy-2-butanol (1.0 equiv),

(1.2 equiv), Nucleophile (Acid, e.g., Benzoic acid, 1.2 equiv).[1] -

Solvent: Anhydrous THF .

-

Addition: Cool to 0°C . Add DEAD (or DIAD) (1.2 equiv) dropwise.[1]

-

Note: The reaction mixture usually turns orange/yellow.

-

-

Temperature: Allow to warm to room temperature only if reaction is sluggish.

-

Workup: Standard aqueous workup.

Module 3: Troubleshooting & Deep Dive (The "Why")

Issue 1: "I performed Mesylation, but my product is racemic."

Diagnosis: You likely triggered an

The Mechanism of Failure (NGP): In "beta-alkoxy" alcohols like yours, the ether oxygen at C1 is a Lewis base. Upon activation of C2 (creating a good leaving group), the C1 oxygen can attack C2 from the back, forming a transient 3-membered oxonium ion (similar to an epoxide).[1]

-

Step 1: C1-Oxygen attacks C2 (Inversion #1).[1]

-

Step 2: The oxonium ring opens by nucleophilic attack (e.g., by

or water during workup).[1]-

If it opens at C2: Second Inversion

Net Retention . -

If the attack is non-selective or reversible: Racemization .

-

Figure 2: The Neighboring Group Participation (NGP) pathway causing stereochemical loss.[1]

Corrective Action:

-

Lower Temperature: Run the mesylation at -20°C. NGP has a higher activation energy than the simple sulfonylation.

-

Change Solvent: Switch to Toluene or Ether (less polar). Polar solvents stabilize the charged oxonium intermediate.

-

Switch Reagent: Use Tosylate (Ts) instead of Mesylate. The tosyl group is bulkier and forms more slowly, often allowing for better thermal control.

Issue 2: "My yield is low; I see benzyl chloride."

Diagnosis: Acid-catalyzed cleavage of the benzyl ether.

Cause: Insufficient base or moisture contamination generating

Issue 3: "Mitsunobu reaction failed (No inversion)."

Diagnosis: Steric hindrance or

FAQs

Q: Can I use Pyridine as the solvent for mesylation? A: It is risky for this specific substrate. Pyridine is nucleophilic.[1][2] It can attack the formed mesylate to form a pyridinium salt (displacement with inversion), which is water-soluble and lost during workup, or it can lead to racemization via reversible displacement.[1] Use DCM with 1.5 eq DIPEA instead.

Q: How stable is the 1-benzyloxy-2-butyl mesylate? A: Moderately unstable. Isolate it quickly. Do not distill. Store in the freezer if necessary, but immediate use in the next step is recommended to avoid decomposition or slow NGP-induced rearrangement.

Q: Why not use Thionyl Chloride (